N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 920461-58-1
VCID: VC2789361
InChI: InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
SMILES: CNCC1=CC=CC=C1CN2CCCC2
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine

CAS No.: 920461-58-1

Cat. No.: VC2789361

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine - 920461-58-1

Specification

CAS No. 920461-58-1
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Standard InChI InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
Standard InChI Key KYDQZFXRJQXNOT-UHFFFAOYSA-N
SMILES CNCC1=CC=CC=C1CN2CCCC2
Canonical SMILES CNCC1=CC=CC=C1CN2CCCC2

Introduction

Chemical Identity and Nomenclature

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is identified by the CAS Registry Number 920461-58-1, which serves as its unique identifier in chemical databases worldwide . The compound is also known by several synonyms in the scientific literature, reflecting different naming conventions and structural interpretations. These alternative names include:

  • Methyl-(2-pyrrolidin-1-ylmethyl-benzyl)-amine

  • methyl({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)amine

  • methyl({[2-(pyrrolidin-1-ylmethyl)phenyl]methyl})amine

  • N-Methyl-1-[2-(1-pyrrolidinylmethyl)phenyl]methanamine

  • N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine

The IUPAC name, which follows standardized chemical nomenclature rules, is N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine . This systematic naming convention describes the compound's chemical structure by identifying the parent chain and the attached functional groups in a specific sequence according to IUPAC priority rules.

Structural Identifiers

The compound can be represented using various structural notation systems used in chemical informatics:

Identifier TypeValue
InChIInChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
InChIKeyKYDQZFXRJQXNOT-UHFFFAOYSA-N
SMILESCNCC1=CC=CC=C1CN2CCCC2

These structural identifiers provide unique, machine-readable representations of the compound's molecular structure, facilitating database searches and computational analyses in chemical research contexts.

Molecular Structure and Properties

Structural Characteristics

The compound's structure can be described as a 2-substituted benzylamine derivative, where one of the substituents is a pyrrolidine ring connected via a methylene bridge to the benzene ring. This arrangement creates a molecule with multiple potential sites for chemical interactions, including hydrogen bonding through the amine groups and potential π-interactions through the aromatic ring system.

Chemical Reactivity and Functional Groups

The chemical behavior of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is largely determined by its functional groups. The compound contains two distinct nitrogen-containing moieties: a secondary amine (N-methylamine) and a tertiary amine (pyrrolidine) . These functional groups confer specific reactivity patterns that influence the compound's potential chemical transformations and interactions.

The secondary amine group (-NHCH₃) can participate in various chemical reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Acylation to form amides

  • Alkylation to form tertiary amines

  • Potential coordination with metal ions

The pyrrolidine ring, containing a tertiary amine, provides another reactive center with distinct chemical properties. Tertiary amines typically function as:

  • Lewis bases in acid-base reactions

  • Nucleophiles in various organic transformations

  • Potential catalysts in certain chemical reactions

The presence of the aromatic ring adds another dimension to the compound's reactivity, enabling aromatic substitution reactions under appropriate conditions. The ortho arrangement of the two substituents may also influence reaction pathways through steric effects.

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